molecular formula C19H21N5O2 B257385 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B257385
M. Wt: 351.4 g/mol
InChI Key: SMIJPVLZWLPRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 acts by binding to the heme moiety of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It induces vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 in lab experiments is its high potency and selectivity for sGC. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, one limitation of using 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.

Future Directions

There are several potential future directions for research on 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272. One area of interest is its potential use in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is its potential use in treating cancer. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to inhibit the growth and proliferation of various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272.
In conclusion, 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 is a potent activator of sGC that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action involves the activation of sGC and the production of cGMP, which regulates various physiological processes in the body. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research could focus on exploring its potential use in treating pulmonary hypertension and cancer, as well as developing more potent and selective sGC activators.

Synthesis Methods

The synthesis of 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 involves the reaction of 4-(pentyloxy)benzoyl chloride with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound with high purity.

Scientific Research Applications

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative activities. It has also been investigated for its potential use in treating cardiovascular diseases, pulmonary hypertension, and cancer.

properties

Product Name

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-pentoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O2/c1-2-3-4-13-26-18-11-5-15(6-12-18)19(25)21-16-7-9-17(10-8-16)24-14-20-22-23-24/h5-12,14H,2-4,13H2,1H3,(H,21,25)

InChI Key

SMIJPVLZWLPRDS-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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